

Myristyl Laurate: A Comprehensive Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristyl Laurate*

Cat. No.: *B1583635*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Laurate (CAS No. 22412-97-1), the ester of myristyl alcohol and lauric acid, is a fatty acid ester utilized in various laboratory and research applications, including in the formulation of drug delivery systems and as a component in cosmetic and pharmaceutical preparations.^[1] This technical guide provides a comprehensive overview of the safety data for **Myristyl Laurate**, tailored for professionals handling this substance in a laboratory setting. The information is presented to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

Myristyl Laurate is a white, waxy solid at room temperature. A summary of its key chemical and physical properties is provided below.

Property	Value	Reference
Chemical Name	Tetradecyl dodecanoate	[2]
Synonyms	Lauric acid, tetradecyl ester; Myristyl dodecanoate	[2]
CAS Number	22412-97-1	[1]
Molecular Formula	C ₂₆ H ₅₂ O ₂	[2]
Molecular Weight	396.69 g/mol	
Physical State	Solid	
Purity	>99%	
Storage Temperature	Room temperature	

Toxicological Data

Comprehensive toxicological data for **Myristyl Laurate** is limited in publicly available literature. However, based on available safety data sheets, it is not classified as a hazardous substance. To provide a conservative assessment of its toxicological profile, data for the closely related compound, Myristyl Myristate, is presented below as a surrogate. It is important to note that while structurally similar, the toxicological properties may not be identical.

Endpoint	Species	Route	Result	Classification	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 14,400 mg/kg	Not Classified as Acutely Toxic	
Acute Dermal Toxicity	Rabbit	Dermal	-	Not Expected to be Acutely Toxic	
Skin Irritation	Rabbit	Dermal	Minimal to mild irritation	Not Classified as a Skin Irritant	
Eye Irritation	Rabbit	Ocular	Minimal irritation	Not Classified as an Eye Irritant	
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	Not Classified as a Skin Sensitizer	

Note: The toxicological data presented above is for Myristyl Myristate and is used as a surrogate for **Myristyl Laurate** due to the lack of specific data for the latter.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Myristyl Laurate** is not classified as a hazardous substance.

- GHS Hazard Pictograms: Not applicable.
- Signal Word: Not applicable.
- Hazard Statements: Not applicable.
- Precautionary Statements: Not applicable.

While not classified as hazardous, minor irritation may occur in individuals who are susceptible.

Experimental Protocols

The toxicological data presented are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 401 - historical)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. A group of rodents is administered the test substance by gavage in graduated doses. Observations of effects and mortality are made over a 14-day period. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Acute Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch for a specified period, typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and a Primary Irritation Index is calculated.

Acute Eye Irritation (Draize Test)

The Draize eye irritation test evaluates the potential of a substance to cause irritation or damage to the eye. A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours). The severity of the lesions is scored to determine the irritation potential.

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

This test is used to determine if a substance can cause an allergic skin reaction (contact dermatitis). The test involves an induction phase, where the guinea pigs are exposed to the test substance with an adjuvant to enhance the immune response, followed by a challenge phase, where the substance is applied to a different area of the skin. The skin is then observed for signs of an allergic reaction, such as redness and swelling.

Handling and Storage

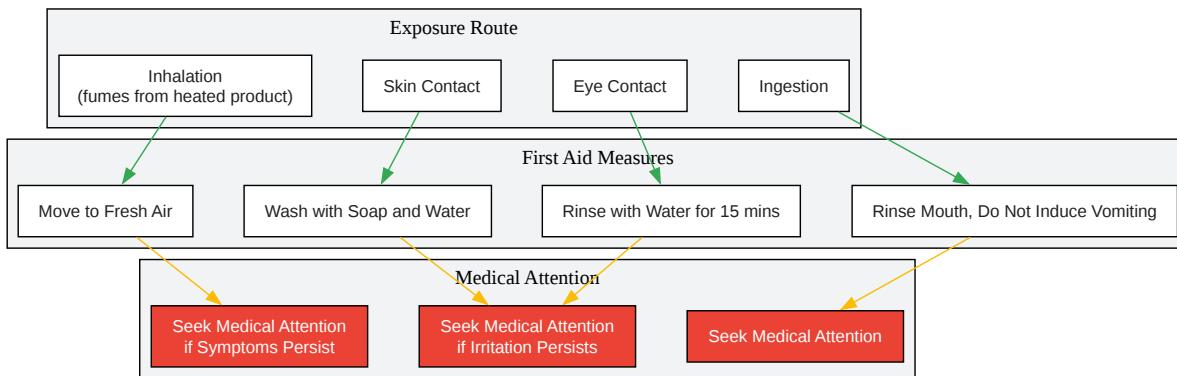
Prudent laboratory practices should be followed when handling **Myristyl Laurate**.

- Handling: Avoid contact with eyes and skin. Use in a well-ventilated area. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place. Keep the container tightly closed.

Emergency Procedures

First Aid Measures

- Inhalation: If fumes from heated product are inhaled, move the person to fresh air and seek medical attention if symptoms persist.
- Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large amount is ingested or if symptoms occur.


Spill Response

In the event of a spill, follow the procedures outlined below.

Workflow for handling a **Myristyl Laurate** spill.

First Aid Procedures by Exposure Route

The following diagram outlines the first aid procedures for different routes of exposure to **Myristyl Laurate**.

[Click to download full resolution via product page](#)

First aid procedures for **Myristyl Laurate** exposure.

Conclusion

Myristyl Laurate is a substance with a low hazard profile, not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols is essential to minimize any potential for minor irritation. This guide provides the necessary information for researchers, scientists, and drug development professionals to handle **Myristyl Laurate** safely and respond effectively in case of an emergency. As with any chemical, it is crucial to review the specific Safety Data Sheet provided by the manufacturer before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- To cite this document: BenchChem. [Myristyl Laurate: A Comprehensive Safety Guide for Laboratory Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583635#myristyl-laurate-safety-data-sheet-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com